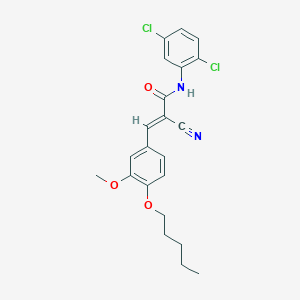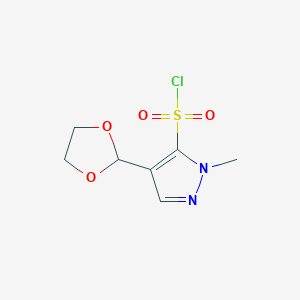![molecular formula C17H14FNO B2812007 3-[(4-Fluorobenzyl)oxy]-2-methylquinoline CAS No. 861206-47-5](/img/structure/B2812007.png)
3-[(4-Fluorobenzyl)oxy]-2-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[(4-Fluorobenzyl)oxy]-2-methylquinoline” is a chemical compound with the molecular formula C17H14FNO . It is a derivative of quinoline, a class of organic compounds with a double-ring structure, one of which is a benzene ring and the other is a pyridine ring .
Molecular Structure Analysis
The molecular structure of “3-[(4-Fluorobenzyl)oxy]-2-methylquinoline” consists of a quinoline backbone with a fluorobenzyl group attached via an ether linkage . The presence of the fluorine atom in the benzyl group can significantly influence the compound’s reactivity and properties.科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 3-[(4-Fluorobenzyl)oxy]-2-methylquinoline, focusing on six unique fields:
Pharmaceutical Development
3-[(4-Fluorobenzyl)oxy]-2-methylquinoline is extensively studied for its potential as a pharmaceutical compound. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for drug development. Researchers are exploring its efficacy in treating conditions such as cancer, bacterial infections, and inflammatory diseases .
Cancer Research
In cancer research, 3-[(4-Fluorobenzyl)oxy]-2-methylquinoline has shown promise as a potential anti-cancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation and survival is being investigated. Studies have demonstrated its potential to induce apoptosis (programmed cell death) in cancer cells, making it a valuable compound for developing new cancer therapies .
Neuropharmacology
This compound is also being explored in the field of neuropharmacology. Researchers are investigating its effects on the central nervous system, particularly its potential to modulate neurotransmitter systems. This could lead to the development of new treatments for neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and depression .
Antimicrobial Research
3-[(4-Fluorobenzyl)oxy]-2-methylquinoline has demonstrated antimicrobial properties, making it a subject of interest in the development of new antibiotics. Its ability to inhibit the growth of various bacterial strains, including antibiotic-resistant bacteria, is being studied. This research is crucial in addressing the growing issue of antibiotic resistance .
Chemical Biology
In chemical biology, this compound is used as a tool to study biological processes at the molecular level. Its ability to interact with specific proteins and enzymes allows researchers to investigate their functions and mechanisms. This can lead to a better understanding of cellular processes and the development of new therapeutic strategies .
Material Science
Beyond biological applications, 3-[(4-Fluorobenzyl)oxy]-2-methylquinoline is also being explored in material science. Its unique chemical properties make it suitable for the development of new materials with specific functionalities. For example, it can be used in the synthesis of organic semiconductors, which are essential components in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics .
将来の方向性
The future directions for research on “3-[(4-Fluorobenzyl)oxy]-2-methylquinoline” could include further exploration of its synthesis, reactivity, and potential biological activity. Given the biological activity of many quinoline derivatives, it could be of interest in the development of new pharmaceuticals .
特性
IUPAC Name |
3-[(4-fluorophenyl)methoxy]-2-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO/c1-12-17(10-14-4-2-3-5-16(14)19-12)20-11-13-6-8-15(18)9-7-13/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKMAYAEGOOXBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Fluorophenyl)methoxy]-2-methylquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

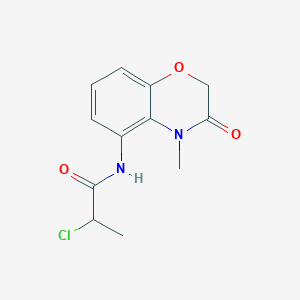
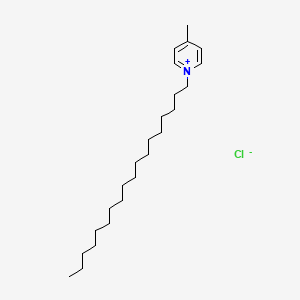
![2-fluoro-N-{3-[(2-fluoropyridin-4-yl)formamido]-2,2-dimethylpropyl}pyridine-4-carboxamide](/img/structure/B2811927.png)

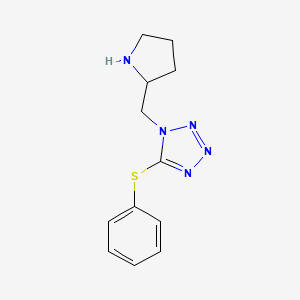
![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,5-difluorophenyl)piperazine-1-carboxamide](/img/structure/B2811930.png)

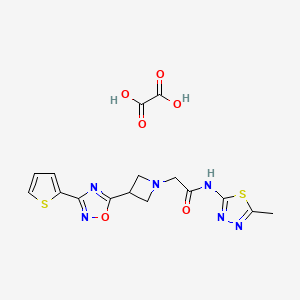
![3-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-phenylpropanamide](/img/structure/B2811937.png)
![N-(3,4-difluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2811942.png)
![9-methyl-N-(3-phenylpropyl)-6,9-diazaspiro[4.5]decane-6-carboxamide](/img/structure/B2811943.png)
